

Application Notes and Protocols for the Dissolution of Ceritinib Dihydrochloride

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Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B8058383*

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Introduction

Ceritinib, available as a dihydrochloride salt, is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways, such as STAT3, AKT, and ERK1/2, that are crucial for cell proliferation and survival.[1][3] Proper dissolution and preparation of **ceritinib dihydrochloride** are critical for accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide detailed protocols and solubility data to guide researchers in the effective use of this compound.

Data Presentation: Solubility of Ceritinib Dihydrochloride

The solubility of **ceritinib dihydrochloride** can vary based on the solvent, temperature, and whether methods like sonication are applied. The following table summarizes the reported solubility data from various sources. It is important to note that some suppliers test solubility in-house, which may lead to batch-to-batch variations.[5][6][7]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Conditions	Source(s)
DMSO	13	20.6	25°C	[5][6][8]
95	150.54	Sonication is recommended	[9]	
100	158.46	[10][11]		
Ethanol	10	15.84	25°C	[5][6][8]
11	17.43	[10][11]		
Water	Insoluble	Insoluble	[5][6][7][8]	
5	7.92	Sonication is recommended	[9]	
50	79.23	[10][11]		
DMF:PBS (1:2, pH 7.2)	~0.3	~0.48	First dissolve in DMF	[12]

Note: The molecular weight of **ceritinib dihydrochloride** is 631.06 g/mol .[5][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **ceritinib dihydrochloride** in DMSO, which is a common practice for in vitro studies.

Materials:

- **Ceritinib dihydrochloride** powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Calibrated balance and appropriate weighing tools
- Vortex mixer and/or sonicator

Procedure:

- **Weighing:** Accurately weigh the desired amount of **ceritinib dihydrochloride** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.31 mg of the compound.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to the tube. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[\[8\]](#)
- **Dissolution:** Vortex the mixture thoroughly to facilitate dissolution. If the compound does not dissolve completely, sonication in a water bath for short intervals may be necessary. Visually inspect the solution to ensure it is clear and free of particulates.
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[\[13\]](#)

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell culture experiments.

Materials:

- High-concentration **ceritinib dihydrochloride** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- Sterile pipette tips and tubes

Procedure:

- **Thawing:** Thaw a single aliquot of the frozen stock solution at room temperature.

- **Serial Dilution:** Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
- **Vehicle Control:** Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
- **Immediate Use:** Use the prepared working solutions immediately for treating cells.

Protocol 3: Preparation of a Formulation for Oral Administration in Animal Models

This protocol describes the preparation of a homogeneous suspension for oral gavage in animal studies.

Materials:

- **Ceritinib dihydrochloride** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Mortar and pestle or homogenizer
- Sterile tubes and gavage needles

Procedure:

- **Weighing:** Weigh the required amount of **ceritinib dihydrochloride**. For a 5 mg/mL suspension, use 5 mg of the compound for every 1 mL of CMC-Na solution.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Suspension:** Add a small amount of the CMC-Na solution to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
- **Final Volume:** Gradually add the remaining CMC-Na solution while continuously mixing to achieve the final desired concentration and volume.
- **Administration:** Ensure the suspension is homogeneous before each administration. This formulation should be prepared fresh before use.

Protocol 4: Preparation of a Formulation for Injection in Animal Models

This protocol details the preparation of a clear solution for injection, suitable for preclinical in vivo studies.

Materials:

- High-concentration **ceritinib dihydrochloride** stock solution in DMSO (e.g., 100 mg/mL)
- PEG300
- Tween-80
- Sterile saline or ddH₂O
- Sterile tubes and syringes

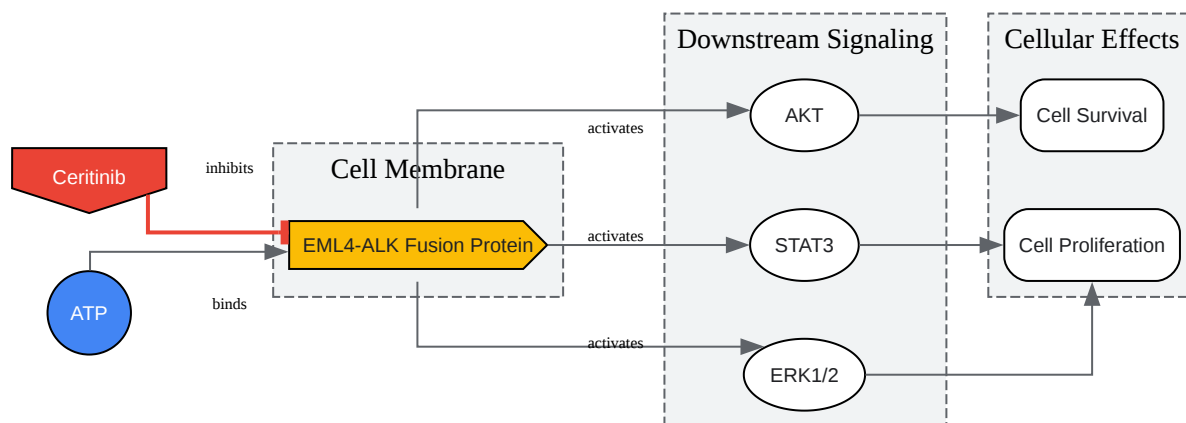
Procedure:

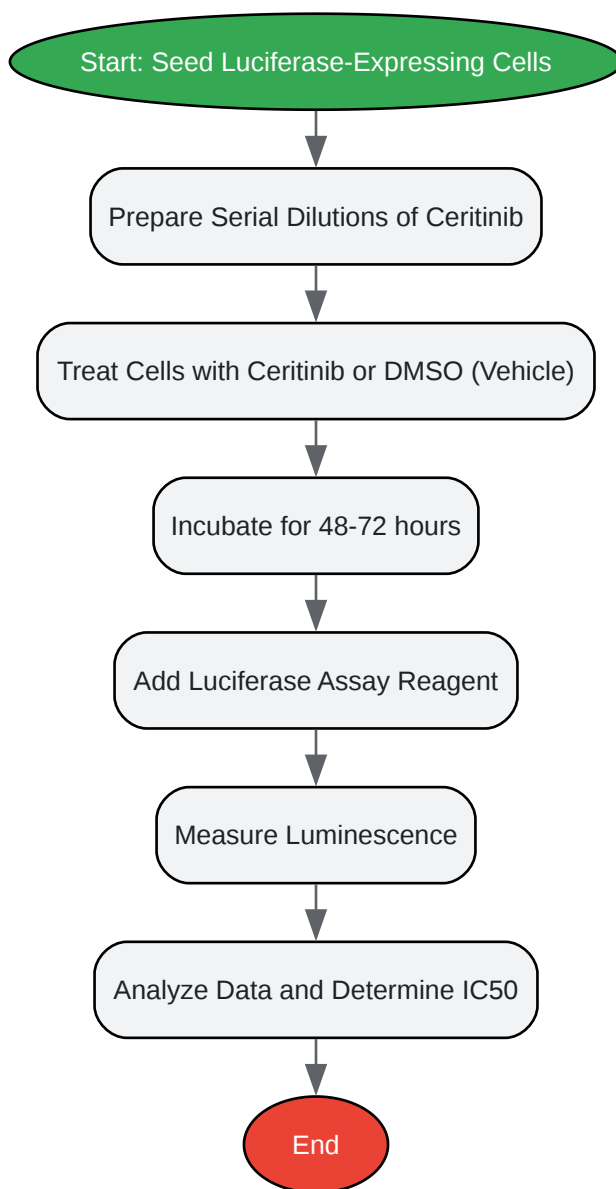
- Initial Mixture: To prepare a 1 mL working solution at 5 mg/mL, start with 50 µL of a 100 mg/mL clear DMSO stock solution.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Solubilization: Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Emulsification: Add 50 µL of Tween-80 to the mixture and mix thoroughly until it becomes a clear solution.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Final Dilution: Add 500 µL of sterile ddH₂O or saline to reach the final volume of 1 mL. Mix until the solution is clear and uniform.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Immediate Use: This formulation should be used immediately after preparation for optimal results.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Mandatory Visualizations

Ceritinib Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by ceritinib. In ALK-positive NSCLC, the EML4-ALK fusion protein is constitutively active, leading to the activation of downstream pro-survival pathways. Ceritinib acts as an ATP-competitive inhibitor at the kinase domain of ALK, blocking its autophosphorylation and subsequent signaling.





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